3-(benzylsulfonyl)-N,N-bis(2-cyanoethyl)propanamide
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Overview
Description
N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes cyanoethyl groups and a phenylmethanesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves the reaction of 3-phenylmethanesulfonylpropanamide with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the addition of the cyanoethyl groups to the amide nitrogen atoms .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines, using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE exerts its effects involves interactions with specific molecular targets. The cyanoethyl groups can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenylmethanesulfonyl moiety can also interact with hydrophobic regions of biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
N,N-BIS(2-CYANOETHYL)FORMAMIDE: Similar in structure but lacks the phenylmethanesulfonyl group.
N,N-DIISOPROPYLFORMAMIDE: Contains diisopropyl groups instead of cyanoethyl groups
Uniqueness
N,N-BIS(2-CYANOETHYL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its combination of cyanoethyl and phenylmethanesulfonyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H19N3O3S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-benzylsulfonyl-N,N-bis(2-cyanoethyl)propanamide |
InChI |
InChI=1S/C16H19N3O3S/c17-9-4-11-19(12-5-10-18)16(20)8-13-23(21,22)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8,11-14H2 |
InChI Key |
RSSWURYIJPTQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N(CCC#N)CCC#N |
Origin of Product |
United States |
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